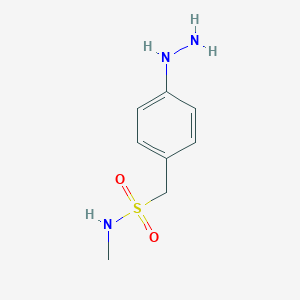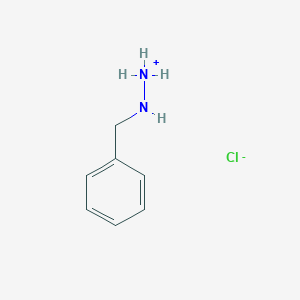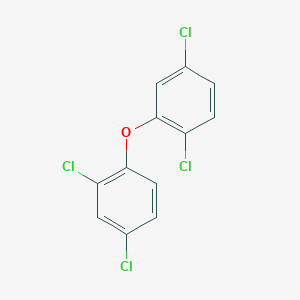
2,2',4,5'-Tetrachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',4,5'-Tetrachlorodiphenyl ether (BDE-47) is a type of polybrominated diphenyl ether (PBDE) that has been widely used as a flame retardant in various consumer products, such as electronics, furniture, and textiles. BDE-47 is a persistent organic pollutant that has been detected in the environment and human tissues worldwide. The potential adverse effects of BDE-47 on human health and the environment have raised concerns and attracted extensive scientific research.
作用機序
2,2',4,5'-Tetrachlorodiphenyl ether can exert its effects through various mechanisms, including the modulation of hormone receptors, the activation of oxidative stress and inflammation pathways, and the disruption of cellular signaling pathways. 2,2',4,5'-Tetrachlorodiphenyl ether can also interact with proteins and enzymes involved in metabolism and detoxification, leading to the accumulation of toxic metabolites.
生化学的および生理学的効果
2,2',4,5'-Tetrachlorodiphenyl ether can affect various physiological systems, including the reproductive, immune, and nervous systems. In vitro studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the production and secretion of hormones, such as estrogen and thyroid hormones, and alter the expression of genes involved in cellular differentiation and proliferation. In vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can impair neurodevelopment, alter behavior, and induce liver damage and inflammation.
実験室実験の利点と制限
2,2',4,5'-Tetrachlorodiphenyl ether is a useful tool for studying the mechanisms underlying the adverse effects of PBDEs on human health and the environment. 2,2',4,5'-Tetrachlorodiphenyl ether can be used as a reference compound for the identification and quantification of PBDEs in environmental and biological samples. However, the use of 2,2',4,5'-Tetrachlorodiphenyl ether in laboratory experiments has some limitations, such as the need for appropriate safety measures due to its toxicity, and the potential interference with other chemicals in the samples.
将来の方向性
Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the following areas:
1. The development of more sensitive and specific methods for the detection and quantification of 2,2',4,5'-Tetrachlorodiphenyl ether in environmental and biological samples.
2. The elucidation of the molecular mechanisms underlying the adverse effects of 2,2',4,5'-Tetrachlorodiphenyl ether on human health and the environment, including the identification of key proteins and signaling pathways involved.
3. The evaluation of the long-term effects of 2,2',4,5'-Tetrachlorodiphenyl ether exposure on human health and the environment, including the potential for transgenerational effects.
4. The development of safer and more effective flame retardants that can replace 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs in consumer products.
5. The implementation of policies and regulations that can reduce the use and release of 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs into the environment.
Conclusion:
In conclusion, 2,2',4,5'-Tetrachlorodiphenyl ether is a persistent organic pollutant that has been widely used as a flame retardant in consumer products. 2,2',4,5'-Tetrachlorodiphenyl ether can exert adverse effects on human health and the environment through various mechanisms, including the disruption of endocrine and signaling pathways. Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the elucidation of the molecular mechanisms underlying its effects, the evaluation of its long-term effects, and the development of safer alternatives.
合成法
2,2',4,5'-Tetrachlorodiphenyl ether can be synthesized by the bromination of 2,4,5-trichlorophenol in the presence of a catalyst, such as iron or copper. The reaction can be carried out under various conditions, such as in a solvent or in a solid-state. The yield and purity of 2,2',4,5'-Tetrachlorodiphenyl ether can be influenced by the reaction conditions and the quality of the starting material.
科学的研究の応用
2,2',4,5'-Tetrachlorodiphenyl ether has been extensively studied for its potential adverse effects on human health and the environment. In vitro and in vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the endocrine system, impair neurodevelopment, and induce oxidative stress and inflammation. 2,2',4,5'-Tetrachlorodiphenyl ether has also been implicated in the development of cancer and reproductive disorders. The mechanisms underlying these effects are complex and involve multiple pathways.
特性
CAS番号 |
155999-92-1 |
|---|---|
製品名 |
2,2',4,5'-Tetrachlorodiphenyl ether |
分子式 |
C12H6Cl4O |
分子量 |
308 g/mol |
IUPAC名 |
1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |
InChIキー |
XIXPEFLLHQAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
その他のCAS番号 |
155999-92-1 |
同義語 |
2,4-Dichlorophenyl 2,5-dichlorophenyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



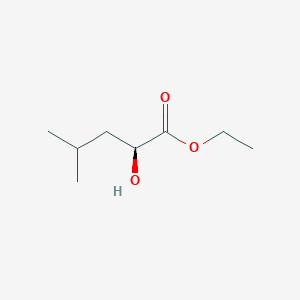
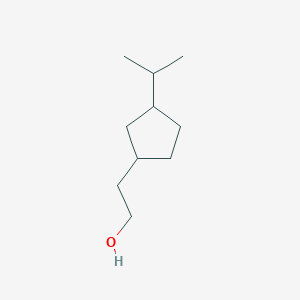
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
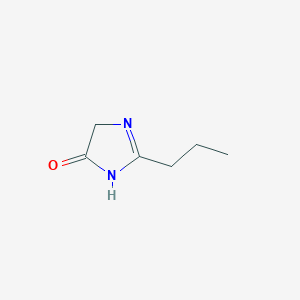
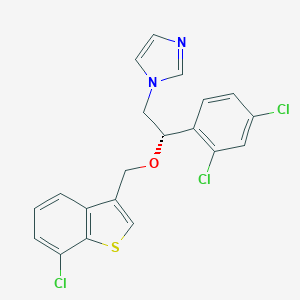
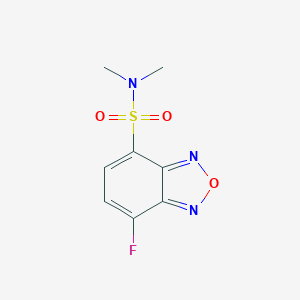

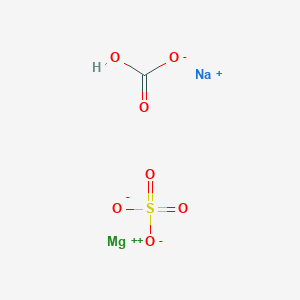
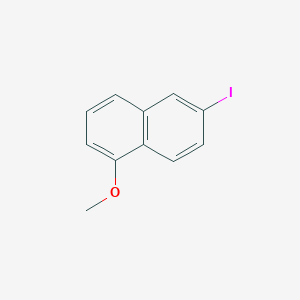
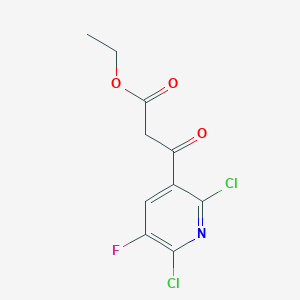
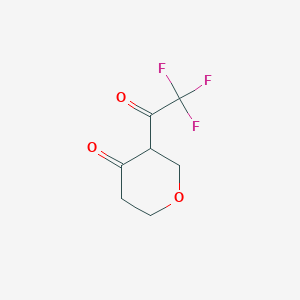
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
